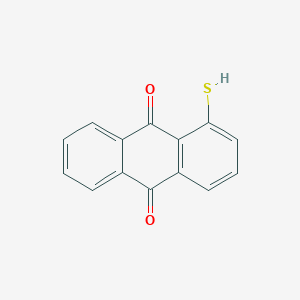
6-Amino-5-benzylamino-1-methyluracil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-5-benzylamino-1-methyluracil is a derivative of uracil, a pyrimidine nucleobase found in RNA. This compound is characterized by the presence of amino and benzylamino groups at the 6th and 5th positions, respectively, and a methyl group at the 1st position of the uracil ring. Its molecular formula is C12H14N4O2, and it has a molecular weight of 246.27 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-benzylamino-1-methyluracil typically involves the modification of uracil derivatives. One common method includes the reaction of 6-chlorouracil with benzylamine under specific conditions to introduce the benzylamino group at the 5th position. The amino group at the 6th position can be introduced through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Amino-5-benzylamino-1-methyluracil undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can modify the functional groups, such as converting the amino groups to amines.
Substitution: Nucleophilic substitution reactions are common, especially at the amino and benzylamino positions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Benzylamine, ammonia.
Major Products Formed
The major products formed from these reactions include various substituted uracil derivatives, which can have different functional groups depending on the reagents and conditions used .
Scientific Research Applications
6-Amino-5-benzylamino-1-methyluracil has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in antiviral and anticancer treatments.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 6-Amino-5-benzylamino-1-methyluracil involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The pathways involved include inhibition of nucleic acid synthesis and interference with protein function. These interactions can lead to various biological effects, such as antiviral or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
6-Amino-1-methyluracil: Lacks the benzylamino group, making it less hydrophobic and potentially less interactive with certain biological targets.
5-Benzylamino-1-methyluracil: Lacks the amino group at the 6th position, which may affect its reactivity and binding properties.
6-Amino-5-methylaminouracil: Similar structure but with a methyl group instead of a benzyl group, altering its chemical and biological properties
Uniqueness
6-Amino-5-benzylamino-1-methyluracil is unique due to the presence of both amino and benzylamino groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various fields of research and industry .
Properties
CAS No. |
70404-28-3 |
|---|---|
Molecular Formula |
C12H14N4O2 |
Molecular Weight |
246.27 g/mol |
IUPAC Name |
6-amino-5-(benzylamino)-1-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C12H14N4O2/c1-16-10(13)9(11(17)15-12(16)18)14-7-8-5-3-2-4-6-8/h2-6,14H,7,13H2,1H3,(H,15,17,18) |
InChI Key |
AVLHUERSENISNJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=O)NC1=O)NCC2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



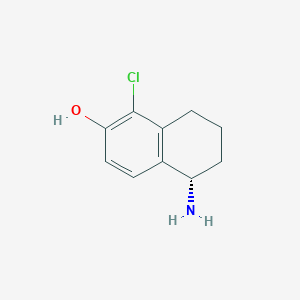
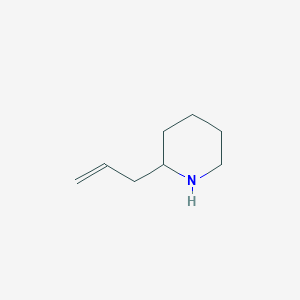
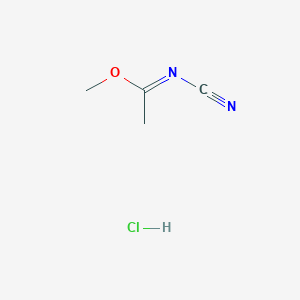
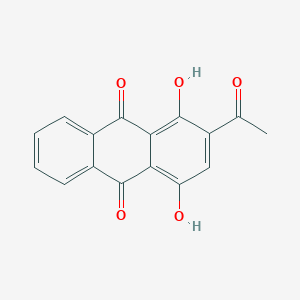
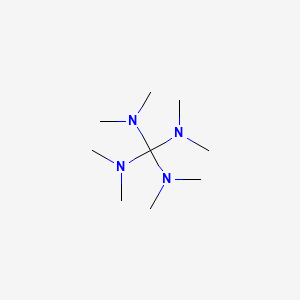
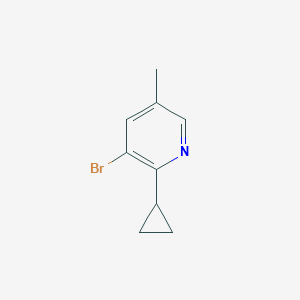
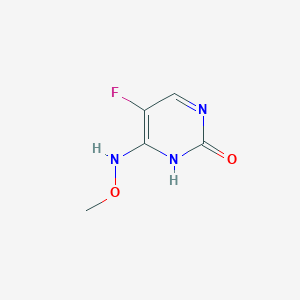
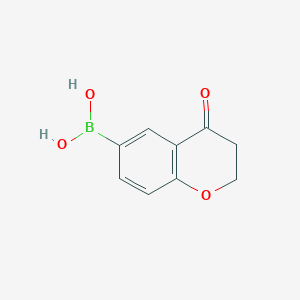
![6-[2-(2-Chlorophenyl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B15248522.png)
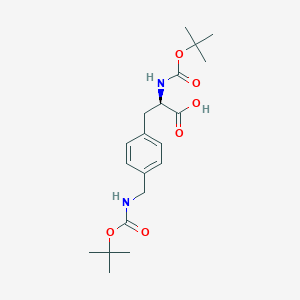
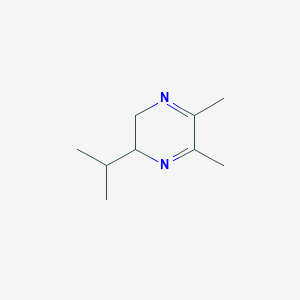
![5-Tert-butyl 3-ethyl 1-(1-((benzyloxy)carbonyl)piperidin-4-YL)-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-3,5(4H)-dicarboxylate](/img/structure/B15248548.png)
